Crotyltrichlorosilane
Overview
Description
Crotyltrichlorosilane, also known as CTCS or 1-chloro-1,1-difluoroethyl-3-trichlorosilane, is an organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is classified as a hazardous material due to its highly toxic nature. CTCS has a wide range of applications in the fields of organic synthesis, biochemistry, and materials science. It is a versatile reagent that can be used to synthesize a variety of compounds and can also be used to modify the properties of existing compounds.
Scientific Research Applications
Stereospecific Crotylation in Synthesis
Crotyltrichlorosilanes have been utilized in the stereoselective synthesis of various organic compounds. Ogawa, Sugiura, and Kobayashi (2002) demonstrated that crotyltrichlorosilanes react with ketone-derived N-benzoylhydrazones without any catalyst. This reaction leads to highly stereospecific crotylation, producing both syn- and anti-N'-tert-alkyl-N-benzoylhydrazines. They observed different reactivities between (Z)- and (E)-crotylsilanes in terms of yields and selectivities, suggesting a cyclic chairlike transition state in the reaction mechanism. This process allows the conversion of diastereomers of allylation products to alpha,alpha-disubstituted homoallylic amines without epimerization (Ogawa, Sugiura, & Kobayashi, 2002).
Development of New Ligands for Crotylsilylation Reactions
Suen, Steigerwald, and Leighton (2013) developed a new diaminophenol ligand for crotylsilylation reactions with cis- and trans-crotyltrichlorosilane. This ligand's conformational constraints lead to attenuated stereoelectronic effects, making the resulting crotylsilane reagents as active as previous reagents but without the need for the Sc(OTf)3 catalyst. This advancement enabled a practical, sustainable, and scalable one-pot procedure for crotylation reactions, with the possibility of recovering the ligand in high yield by recrystallization (Suen, Steigerwald, & Leighton, 2013).
Asymmetric Catalysis in Organic Synthesis
Kobayashi, Ogawa, Konishi, and Sugiura (2003) introduced chiral sulfoxides as neutral coordinate-organocatalysts (NCOs) in the allylation of N-acylhydrazones with allyltrichlorosilanes. Using optically active chiral sulfoxides, they achieved high diastereo- and enantioselectivity in asymmetric crotylations with (Z)- and (E)-crotyltrichlorosilanes. This research highlighted the stereospecific nature of these reactions (Z → anti and E → syn) with high enantioselectivity (Kobayashi, Ogawa, Konishi, & Sugiura, 2003).
properties
IUPAC Name |
but-2-enyl(trichloro)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDOJJKRTWHPOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337523 | |
Record name | CROTYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crotyltrichlorosilane | |
CAS RN |
49749-84-0 | |
Record name | CROTYLTRICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 49749-84-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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